

α -Bromo-2'-(trifluoromethyl)acetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenacyl bromide

Cat. No.: B1306062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Bromo-2'-(trifluoromethyl)acetophenone is a halogenated aromatic ketone that holds significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.^[1] Its trifluoromethyl and alpha-bromo functional groups impart unique reactivity, making it a valuable intermediate for introducing these moieties into more complex molecular architectures.^[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of alpha-Bromo-2'-(trifluoromethyl)acetophenone, compiled to aid researchers in its application.

Core Properties

The fundamental physicochemical properties of alpha-Bromo-2'-(trifluoromethyl)acetophenone are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

Physicochemical Properties

Property	Value	Reference
CAS Number	54109-16-9	[1]
Molecular Formula	C ₉ H ₆ BrF ₃ O	[1] [2]
Molecular Weight	267.05 g/mol	[1]
Appearance	White to almost white powder or lump; Fused solid; Clear colorless to pale yellow liquid	[1] [2]
Melting Point	25.5 - 34.5 °C	[2]
Purity	≥ 96% (GC)	[2]
IUPAC Name	2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one	[2]
SMILES	FC(F) (F)C1=CC=CC=C1C(=O)CBr	[2]
InChI Key	KWZCBMKXNYOQAK- UHFFFAOYSA-N	[2]

Spectroscopic Data

While detailed NMR and mass spectrometry data for alpha-Bromo-2'-(trifluoromethyl)acetophenone are not readily available in the reviewed literature, FTIR and Raman spectra have been recorded and are available through spectral databases.[\[3\]](#) For characterization purposes, spectroscopic data of the precursor, 2'-(trifluoromethyl)acetophenone, can be a useful reference.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of alpha-Bromo-2'-(trifluoromethyl)acetophenone is not explicitly documented in the reviewed scientific literature. However, general methods for the α -bromination of acetophenone derivatives are well-established and can be adapted for this purpose.

General Experimental Protocol: α -Bromination of 2'-(Trifluoromethyl)acetophenone

This protocol is a generalized procedure based on methods reported for the α -bromination of similar acetophenone derivatives, particularly using pyridine hydrobromide perbromide.[4][5]

Materials:

- 2'-(Trifluoromethyl)acetophenone
- Pyridine hydrobromide perbromide
- Glacial acetic acid
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Ice bath
- Büchner funnel and flask for vacuum filtration
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2'-(trifluoromethyl)acetophenone (1 equivalent) in glacial acetic acid.
- Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).
- Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring.[4][5] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]
- Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
- Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold water.
- Extraction (Alternative Work-up): Alternatively, the reaction mixture can be poured into water and extracted with ethyl acetate. The organic layer should then be washed with saturated sodium bicarbonate solution, water, and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

The crude alpha-Bromo-2'-(trifluoromethyl)acetophenone can be purified by recrystallization to obtain a product of high purity.[6][7]

Procedure:

- Solvent Selection: Choose a suitable solvent or solvent system. A common choice for similar compounds is a mixture of ethanol and water.[8]
- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

- Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
- Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol until the solution is clear again.
- Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of alpha-Bromo-2'-(trifluoromethyl)acetophenone.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Biological Activity and Signaling Pathways

There is currently no direct scientific literature available detailing the biological activity, enzyme inhibition, or effects on signaling pathways of alpha-Bromo-2'-(trifluoromethyl)acetophenone. However, studies on structurally related compounds, such as other trifluoromethyl ketones and acetophenone derivatives, suggest potential areas for investigation.

Potential Areas of Biological Investigation

- Enzyme Inhibition: Acetophenone derivatives have been shown to be effective inhibitors of various metabolic enzymes, including α -glycosidase, human carbonic anhydrases, and acetylcholinesterase.^[9] The presence of the trifluoromethyl group in the target compound may enhance its inhibitory potential against certain enzymes.

- **Anticancer Activity:** Several trifluoromethyl ketones have demonstrated tumor-specific cytotoxic activity against various human tumor cell lines, including oral squamous cell carcinoma and promyelocytic leukemia.[10] These compounds have been shown to induce non-apoptotic cell death.[10] Given these findings, alpha-Bromo-2'-(trifluoromethyl)acetophenone could be a candidate for screening as a potential anticancer agent.
- **Nematicidal and Herbicidal Activity:** Halogen-substituted acetophenones have been found to be potent in inducing paralysis and death in root-knot nematodes and have shown inhibitory effects on the growth of certain weeds.[11]

It is important to emphasize that the biological activities mentioned above are for structurally related compounds and have not been demonstrated for alpha-Bromo-2'-(trifluoromethyl)acetophenone itself. Further research is required to determine its specific biological profile.

Safety and Handling

Detailed toxicological data for alpha-Bromo-2'-(trifluoromethyl)acetophenone are not available. However, based on safety data sheets for similar α -bromoacetophenones and trifluoromethylated compounds, the following precautions should be taken:[12][13][14]

- **General Handling:** Use only in a well-ventilated area, preferably in a chemical fume hood.[12] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13] Avoid contact with skin, eyes, and clothing.[15]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection (goggles or face shield).[12]
- **First Aid:**
 - In case of skin contact: Immediately wash with plenty of soap and water.[13]
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]

- If swallowed: Rinse mouth. Do NOT induce vomiting.[12]
- Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[16] Keep away from incompatible substances such as strong oxidizing agents.[17]

Disclaimer: This information is intended for research purposes only and should not be considered a substitute for a comprehensive safety assessment. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

Conclusion

alpha-Bromo-2'-(trifluoromethyl)acetophenone is a chemical intermediate with considerable potential for applications in medicinal chemistry and materials science. While specific, detailed protocols for its synthesis and its biological activities are not yet well-documented, this guide provides a summary of the available knowledge on its properties and the synthesis of related compounds. The information presented here should serve as a valuable starting point for researchers interested in exploring the synthetic utility and biological potential of this intriguing molecule. Further investigation is warranted to fully elucidate its chemical and biological characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. [2-Bromo-2'-\(trifluoromethyl\)acetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals](http://2-Bromo-2'-(trifluoromethyl)acetophenone, 97% 5 g | Request for Quote | Thermo Scientific Chemicals) [thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. [Application of \$\alpha\$ -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC](http://Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC) [pmc.ncbi.nlm.nih.gov]

- 5. Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.dk [fishersci.dk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. 2-Bromo-2'-(trifluoromethyl)acetophenone [chemdict.com]
- 17. alpha-Bromoacetophenone [chembk.com]
- To cite this document: BenchChem. [α -Bromo-2'-(trifluoromethyl)acetophenone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306062#alpha-bromo-2-trifluoromethyl-acetophenone-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com